rac-(3R,5S)-5-phenylpyrrolidin-3-ol hydrochloride

Description

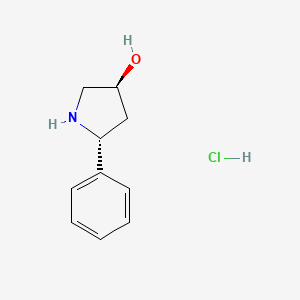

rac-(3R,5S)-5-phenylpyrrolidin-3-ol hydrochloride is a chiral pyrrolidine derivative with a phenyl substituent at the 5-position and a hydroxyl group at the 3-position. Its molecular formula is C₁₀H₁₄ClNO, and its molecular weight is 199.68 g/mol .

Key structural features include:

- A pyrrolidine ring with hydroxyl and phenyl substituents.

- Racemic mixture of (3R,5S) and (3S,5R) enantiomers.

- Hydrochloride salt form to enhance solubility and stability.

Properties

Molecular Formula |

C10H14ClNO |

|---|---|

Molecular Weight |

199.68 g/mol |

IUPAC Name |

(3S,5R)-5-phenylpyrrolidin-3-ol;hydrochloride |

InChI |

InChI=1S/C10H13NO.ClH/c12-9-6-10(11-7-9)8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H/t9-,10+;/m0./s1 |

InChI Key |

MDCGBDXAKVLDLF-BAUSSPIASA-N |

Isomeric SMILES |

C1[C@@H](CN[C@H]1C2=CC=CC=C2)O.Cl |

Canonical SMILES |

C1C(CNC1C2=CC=CC=C2)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,5S)-5-phenylpyrrolidin-3-ol hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols and aldehydes.

Introduction of the Phenyl Group: The phenyl group can be introduced via nucleophilic substitution reactions using phenyl halides.

Hydroxylation: The hydroxyl group is introduced through oxidation reactions using reagents like osmium tetroxide or hydrogen peroxide.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,5S)-5-phenylpyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

Oxidation: Formation of 5-phenylpyrrolidin-3-one.

Reduction: Formation of 5-phenylpyrrolidin-3-amine.

Substitution: Formation of nitro or bromo derivatives of the phenyl group.

Scientific Research Applications

rac-(3R,5S)-5-phenylpyrrolidin-3-ol hydrochloride has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating neurological disorders.

Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(3R,5S)-5-phenylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to exhibit stereoselective binding, influencing various biochemical pathways. The hydroxyl group plays a crucial role in hydrogen bonding interactions, while the phenyl group contributes to hydrophobic interactions, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrrolidine Family

Table 1: Comparative Analysis of Pyrrolidine Derivatives

Key Differences in Physicochemical and Functional Properties

The oxadiazole ring in the compound from introduces hydrogen-bonding and π-stacking capabilities, which may enhance binding to enzymatic targets .

Stereochemical Complexity

- Racemic mixtures (e.g., rac-(3R,5S)-5-phenylpyrrolidin-3-ol) often require chiral resolution for therapeutic applications, whereas enantiopure compounds like (3R,5R)-5-methylpyrrolidin-3-ol hydrochloride are more synthetically challenging but pharmacologically favorable .

Salt Form and Solubility

Research Findings and Limitations

- Synergistic SAR Studies : Modifying the 5-position substituent (phenyl vs. oxadiazole) significantly impacts target selectivity. For example, phenyl-substituted derivatives show higher affinity for G-protein-coupled receptors, while oxadiazole derivatives prefer enzymatic targets .

- Stability Concerns : Hydroxyl-containing pyrrolidines (e.g., ) are prone to oxidation, necessitating stabilizers in formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.